[(3-METHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
Description
Properties
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-4-3-5-12(8-10)16-14(17)9-19-15(18)13-7-6-11(2)20-13/h3-8H,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMHSCWSYKBQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-METHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves the reaction of 3-methylphenyl isocyanate with methyl 5-methylthiophene-2-carboxylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods would be optimized to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[(3-METHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methyl groups on the phenyl and thiophene rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
[(3-METHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of [(3-METHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between [(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate and related compounds identified in the evidence:
Key Observations:
Structural Variations: The target compound features a carbamoyl-linked 3-methylphenyl group, which distinguishes it from simpler methyl or amino-substituted analogs. This bulky substituent may influence solubility and steric interactions in biological systems .
Functional Group Impact: Amino-substituted analogs (e.g., CAS 85006-31-1 and 169759-79-9) exhibit higher reactivity for cross-coupling or condensation reactions due to the NH₂ group, whereas the carbamoyl group in the target compound may prioritize hydrogen-bonding interactions . Benzothiophene derivatives (e.g., CAS 20532-28-9) demonstrate enhanced thermal stability, making them suitable for materials applications, whereas the target compound’s aliphatic carbamoyl group might limit thermal resilience .
Synthetic Challenges: The synthesis of this compound likely requires multi-step protocols, including carbamate formation (similar to methods in ), whereas simpler esters (e.g., methyl 3-amino-4-methylthiophene-2-carboxylate) can be prepared via direct esterification .
Biological Activity
[(3-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H17NO3S
- Molecular Weight : 303.4 g/mol
- CAS Number : 1794983-79-1
The compound features a carbamoyl group attached to a methyl thiophene derivative, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Modulation : It can bind to receptors that regulate cellular responses, potentially influencing inflammatory and cancer pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has shown promising results in vitro against various cancer cell lines:
- Cell Lines Tested : A549 (lung), HCT116 (colon), MCF-7 (breast), SK-Mel-28 (melanoma)
- IC50 Values :
- A549: 24 μM
- HCT116: 9 μM
- MCF-7: 22 μM
These values indicate a moderate to high potency against selected cancer types, suggesting further investigation into its therapeutic applications.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings indicate that it exhibits activity against several bacterial strains, although detailed quantitative data is still required for conclusive evidence.
Case Studies
- Study on Antiproliferative Effects :
- In Silico Studies :
Comparative Analysis of Similar Compounds
| Compound Name | IC50 (μM) | Targeted Cell Line | Biological Activity |
|---|---|---|---|
| This compound | 24 | A549 | Antiproliferative |
| [(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate | 22 | MCF-7 | Antiproliferative |
| Selenides of substituted thiophene derivatives | <9 | HCT116 | EGFR inhibition |
Q & A
Q. What synthetic methodologies are commonly employed to prepare [(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, and how is purity ensured?
The synthesis typically involves multi-step reactions, starting with the functionalization of the thiophene ring. For example, thiophene-2-carboxylate derivatives can be synthesized via nucleophilic substitution or coupling reactions, followed by carbamoylation using 3-methylphenyl isocyanate. Purification methods include column chromatography and recrystallization, with purity confirmed via HPLC (≥95%) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural validation) .
Q. How is the molecular structure of this compound characterized in academic research?
X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data are refined using software like SHELXL (part of the SHELX suite) to determine bond lengths, angles, and stereochemistry . Complementary techniques include FT-IR (for functional groups) and mass spectrometry (for molecular weight confirmation) .
Q. What are the recommended storage conditions and handling protocols for this compound?
The compound should be stored in airtight containers at 2–8°C, protected from light and moisture. Handling requires PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Q. How is the purity of the compound assessed, and what analytical methods are prioritized?
Purity is validated via reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). NMR (¹H, ¹³C) ensures structural integrity, while elemental analysis confirms stoichiometric composition .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to study this compound’s electronic properties?
DFT simulations (e.g., using Gaussian or ORCA) optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like B3LYP/6-31G(d) are commonly used. Results are cross-validated with experimental UV-Vis and electrochemical data .
Q. What strategies are used to resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (pH, solvent) or cell-line variability. Meta-analyses using standardized protocols (e.g., NIH/WHO guidelines) and dose-response curve normalization are recommended. Cross-study comparisons should account for purity (>95% by HPLC) and stereochemical consistency .
Q. How is molecular docking utilized to identify potential biological targets for this compound?
Docking software (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., enzymes, receptors). Crystal structures (from PDB) are prepared via protonation state correction and solvation. Docking poses are validated with MD simulations (AMBER/CHARMM) and in vitro assays (e.g., enzyme inhibition) .
Q. What experimental design considerations are critical for synthesizing analogues with optimized activity?
Structure-activity relationship (SAR) studies focus on modifying substituents (e.g., methyl groups on thiophene/phenyl rings). Retrosynthetic analysis identifies key intermediates. High-throughput screening (HTS) and parallel synthesis (e.g., Ugi reaction) accelerate analogue generation. Bioactivity data are analyzed using multivariate regression to guide iterative design .
Methodological Tables
Table 1. Key Analytical Techniques for Structural Characterization
Table 2. Computational Tools for Electronic Property Analysis
| Software | Functionality | Validation Method | Reference |
|---|---|---|---|
| Gaussian 16 | DFT optimization, HOMO/LUMO calculation | Experimental UV-Vis spectra | |
| AutoDock Vina | Molecular docking | RMSD <2.0 Å vs. crystallography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
